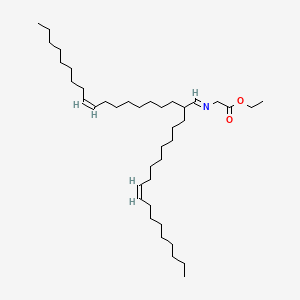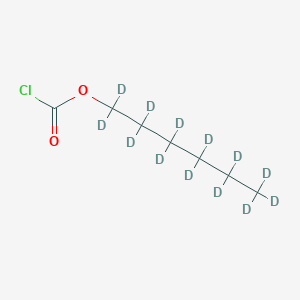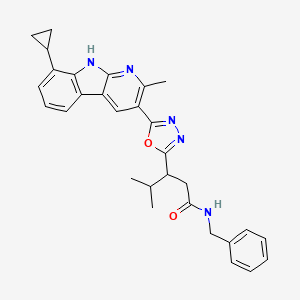![molecular formula C22H23NO5 B12398864 (3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one is a synthetic organic compound characterized by its unique structure, which includes two methoxyphenyl groups and a piperidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 1-methylpiperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds in the methylene groups can be reduced to single bonds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound with single bonds.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of (3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding to these targets, leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in key biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Curcumin: A natural compound with similar methoxyphenyl groups.
Vanillin: Another compound with methoxy and hydroxyl groups.
Piperidinone Derivatives: Compounds with a similar piperidinone core.
Uniqueness
(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H23NO5 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one |
InChI |
InChI=1S/C22H23NO5/c1-23-12-16(8-14-4-6-18(24)20(10-14)27-2)22(26)17(13-23)9-15-5-7-19(25)21(11-15)28-3/h4-11,24-25H,12-13H2,1-3H3/b16-8+,17-9+ |
Clave InChI |
ZQRGLBNADQCTRG-GONBZBRSSA-N |
SMILES isomérico |
CN1C/C(=C\C2=CC(=C(C=C2)O)OC)/C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/C1 |
SMILES canónico |
CN1CC(=CC2=CC(=C(C=C2)O)OC)C(=O)C(=CC3=CC(=C(C=C3)O)OC)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







pyrimidine-2,4-dione](/img/structure/B12398814.png)



![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)

![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)

![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
